4-(3-Methoxyphenoxy)-3-(trifluoromethyl)aniline
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Overview
Description
4-(3-Methoxyphenoxy)-3-(trifluoromethyl)aniline is an organic compound characterized by the presence of a trifluoromethyl group, a methoxyphenoxy group, and an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methoxyphenoxy)-3-(trifluoromethyl)aniline typically involves the following steps:
Formation of the Methoxyphenoxy Intermediate: The initial step involves the synthesis of the methoxyphenoxy intermediate through the reaction of 3-methoxyphenol with an appropriate halogenated compound under basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a radical trifluoromethylation reaction. This step often employs reagents such as trifluoromethyl iodide (CF3I) and a radical initiator.
Coupling with Aniline: The final step involves the coupling of the methoxyphenoxy intermediate with aniline under suitable conditions, such as the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
4-(3-Methoxyphenoxy)-3-(trifluoromethyl)aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions include:
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Substituted aniline derivatives.
Scientific Research Applications
4-(3-Methoxyphenoxy)-3-(trifluoromethyl)aniline has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(3-Methoxyphenoxy)-3-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The methoxyphenoxy group can interact with various enzymes and receptors, modulating their activity. The aniline moiety may also contribute to the compound’s overall biological activity by forming hydrogen bonds with target proteins.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Methoxyphenoxy)-3-(trifluoromethyl)benzoic acid
- 4-(3-Methoxyphenoxy)-3-(trifluoromethyl)phenol
- 4-(3-Methoxyphenoxy)-3-(trifluoromethyl)benzaldehyde
Uniqueness
4-(3-Methoxyphenoxy)-3-(trifluoromethyl)aniline is unique due to the combination of its trifluoromethyl group, methoxyphenoxy group, and aniline moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The trifluoromethyl group, in particular, enhances the compound’s stability and lipophilicity, which are advantageous for pharmaceutical and agrochemical applications.
Properties
IUPAC Name |
4-(3-methoxyphenoxy)-3-(trifluoromethyl)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3NO2/c1-19-10-3-2-4-11(8-10)20-13-6-5-9(18)7-12(13)14(15,16)17/h2-8H,18H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOBWUNYJGDTHBV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OC2=C(C=C(C=C2)N)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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